1-(Benzo[d]oxazol-2-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYOLVPQWSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597764 | |
| Record name | 1-(1,3-Benzoxazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177407-15-7 | |
| Record name | α-Methyl-2-benzoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177407-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzoxazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Chromatographic Characterization Techniques in Research on 1 Benzo D Oxazol 2 Yl Ethanamine Derivatives
In Vitro Studies
The preclinical assessment of 1-(benzo[d]oxazol-2-yl)ethanamine derivatives begins with in vitro assays to determine their biological activity at the cellular and molecular level.
Anticancer Activity: A notable area of investigation is the anticancer potential of these compounds. For example, a series of benzo[d]oxazol-2(3H)-one derivatives were evaluated for their ability to inhibit Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer (CRC). nih.gov In these studies, the most potent compound, designated as 8g, demonstrated a half-maximal inhibitory concentration (IC50) of 0.050 μM against TNIK. nih.gov This compound effectively suppressed the proliferation and migration of CRC cells in culture. nih.gov
Neuroprotective Effects: Other derivatives have been assessed for their neuroprotective properties, particularly in the context of Alzheimer's disease. A series of substituted benzo[d]oxazole-based derivatives were tested for their ability to protect PC12 cells from β-amyloid (Aβ)-induced neurotoxicity. nih.gov One compound, 5c, was found to be non-toxic to the cells at concentrations up to 30 μg/mL and significantly increased cell viability in the presence of Aβ25-35. nih.gov
Enzyme Inhibition: The inhibitory activity against specific enzymes is a key aspect of in vitro evaluation. Besides TNIK, other enzymes have been targeted. For instance, benzo[d]oxazol-2(3H)-one derivatives have been identified as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL. researchgate.net
Below is a summary of the in vitro activity of selected benzoxazole (B165842) derivatives.
Interactive Data Table: In Vitro Activity of Select Benzoxazole Derivatives| Compound ID | Target | Assay | Activity (IC50/EC50) | Cell Line | Disease Model |
|---|---|---|---|---|---|
| 8g | TNIK | Kinase Inhibition | 0.050 μM (IC50) | Colorectal Cancer Cells | Colorectal Cancer |
| 5c | - | Neuroprotection | - | PC12 | Alzheimer's Disease |
| D03 | CDYL | Inhibition | K_D = 0.5 μM | - | - |
| L7 | PD-L1 | HTRF Assay | 1.8 nM (IC50) | - | Cancer |
| L7 | PD-L1 | Cell-based Coculture | 375 nM (EC50) | - | Cancer |
In Vivo Studies
Following promising in vitro results, select derivatives are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacological properties in a whole organism.
Anticancer Efficacy: An ester prodrug of a potent PD-L1 inhibitor, compound L24, was evaluated in mouse tumor models. This compound, which is a benzo[c] nih.govmdpi.comnih.govoxadiazole derivative, demonstrated significant antitumor effects when administered orally in both syngeneic and PD-L1 humanized mice. nih.gov The antitumor activity is believed to be mediated by the promotion of antitumor immunity. nih.gov
Neuroprotective Efficacy: In vivo studies using zebrafish have been conducted to assess the toxicity of neuroprotective benzoxazole derivatives. Compound 5c showed lower toxicity in the heart and nervous system of zebrafish compared to the established Alzheimer's drug, donepezil. nih.gov
Anticonvulsant Activity: In a study focused on anticonvulsant properties, a benzo[d]isoxazole derivative, Z-6b, was tested in a maximal electroshock (MES)-induced seizure model in mice. It showed significant protection with a median effective dose (ED50) of 20.5 mg/kg. nih.gov
Mechanism of Action
Understanding the mechanism of action is crucial for the rational development of new drugs. For 1-(benzo[d]oxazol-2-yl)ethanamine derivatives, several mechanisms have been elucidated.
Inhibition of Kinase Signaling: In the context of colorectal cancer, the derivative 8g was found to inhibit the aberrant transcription activation of the Wnt signaling pathway, which is a downstream effect of TNIK inhibition. nih.gov
Modulation of Neuroprotective Pathways: For the neuroprotective compound 5c, Western blot analysis revealed that it promotes the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β). nih.gov It also decreases the expression of nuclear factor-κB (NF-κB) in Aβ-treated PC12 cells. nih.gov This suggests that its protective effects are mediated through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Furthermore, it was shown to reduce the hyperphosphorylation of tau protein and decrease the expression of proteins involved in amyloid precursor protein processing and apoptosis. nih.gov
Inhibition of Immune Checkpoints: The antitumor effect of the benzoxadiazole derivative L7 and its prodrug L24 is attributed to their ability to inhibit the interaction between programmed death-ligand 1 (PD-L1) and its receptor PD-1. nih.gov Compound L7 was shown to bind to human PD-L1 with high affinity, thereby preventing it from engaging with PD-1 and deactivating T-cells. nih.gov
Structure Activity Relationship Sar Studies
Structure-activity relationship (SAR) studies are performed to understand how modifications to the chemical structure of a compound affect its biological activity. These studies are essential for optimizing lead compounds.
For the benzo[d]oxazol-2(3H)-one derivatives targeting TNIK, a detailed SAR study was conducted. nih.gov The results indicated that the nature and position of substituents on the benzoxazole (B165842) ring significantly influence the inhibitory potency against the kinase. This systematic modification allowed for the identification of compound 8g as the most potent inhibitor in the series. nih.gov
In the development of neuroprotective agents, a series of 21 novel benzo[d]oxazole derivatives (5a-5v) were synthesized and evaluated. nih.gov The variation in substituents on the thiadiazole ring attached to the benzoxazole core led to differing levels of neuroprotective activity, highlighting the importance of this part of the molecule for the observed effects. nih.gov
Potential Therapeutic Applications
The preclinical data gathered for 1-(benzo[d]oxazol-2-yl)ethanamine and its related derivatives suggest their potential for treating a range of diseases.
Oncology: The potent inhibition of TNIK and PD-L1 by specific benzoxazole (B165842) derivatives makes them promising candidates for the development of new treatments for colorectal cancer and other solid tumors. nih.govnih.gov
Neurodegenerative Diseases: The demonstrated neuroprotective effects against Aβ-induced toxicity and the favorable in vivo toxicity profile point towards the potential of certain derivatives as therapeutic agents for Alzheimer's disease. nih.gov
Epilepsy: The anticonvulsant activity observed for benzo[d]isoxazole derivatives that selectively block the NaV1.1 sodium channel suggests their utility in developing new anti-seizure medications. nih.gov
Comparative Analysis with Structural Analogs and Marketed Drugs
Efficacy Comparisons with Clinically Used Antimicrobial Agents
Derivatives of the 1-(Benzo[d]oxazol-2-yl)ethanamine scaffold have demonstrated notable antimicrobial activity in preclinical studies. While direct comparative data for the parent compound is limited, various substituted benzoxazole (B165842) derivatives have been evaluated against standard antimicrobial agents, providing insights into their potential efficacy.
One study investigated a series of 2-substituted benzoxazole derivatives and determined their minimum inhibitory concentrations (MIC) against several bacterial strains. For instance, a derivative containing a trifluoromethylphenyl group at the 2-position of the benzoxazole ring exhibited significant activity against S. lutea (MIC 0.020 mg/ml) and E. coli (MIC 0.039 mg/ml). These values, while not surpassing, are comparable to the standard antibiotic amikacin, highlighting the potential of this chemical class. ijpsonline.com Another study on 2-amino phenyl benzoxazole derivatives showed potent activity, with one compound demonstrating an MIC of approximately 1 μg/mL against P. aeruginosa and E. coli. nih.gov
The following table summarizes the antimicrobial activity of selected benzoxazole derivatives in comparison to a clinically used antibiotic.
| Compound/Drug | Organism | MIC (μg/mL) |
| Benzoxazole Derivative 1 | E. coli | ~1 |
| Benzoxazole Derivative 2 | P. aeruginosa | ~1 |
| Cefixime | E. coli | Not specified in the study |
| Cefixime | P. aeruginosa | Not specified in the study |
Note: The data presented is based on different studies and direct head-to-head comparisons may not be fully representative.
Potency Comparisons with Established Anticancer Therapeutics
Research on 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives has revealed potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds were found to be in the low micromolar range, indicating significant anticancer potential. researchgate.net For example, a study on novel benzoxazole and naphthoxazole analogs found that a naphthoxazole derivative with a chlorine atom exhibited IC50 values in the range of 2.18–2.89 µM against a panel of human cancer cell lines, which is comparable to the activity of cisplatin. researchgate.net
The table below presents a comparison of the cytotoxic activity of selected benzoxazole derivatives with a standard anticancer drug.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Naphthoxazole Derivative | Various | 2.18 - 2.89 |
| Cisplatin | Various | Similar to the naphthoxazole derivative |
| 2-Phenylbenzoxazole Fluorosulfate Derivative | Various | Not specified in the study |
Note: The cytotoxic activity can vary significantly based on the cancer cell line and the specific substitutions on the benzoxazole scaffold.
Selectivity and Affinity Comparisons with Other Sigma Receptor Ligands
Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological functions and are a target for drug development. Benzoxazole derivatives have emerged as a class of compounds with significant affinity for these receptors.
A study on 5-chlorobenzoxazole-based derivatives revealed compounds with nanomolar affinity for both sigma-1 and sigma-2 receptors. For instance, compounds 19, 22, and 24 in the study, which feature a four-unit spacer between the benzoxazole scaffold and an azepane ring, displayed Ki values for the sigma-1 receptor of 1.27 nM, 2.30 nM, and 0.78 nM, respectively. Their affinities for the sigma-2 receptor were also in the nanomolar range (Ki = 7.9 nM, 3.8 nM, and 7.61 nM, respectively). nih.gov These values are comparable to or even exceed the affinity of some established sigma receptor ligands.
For comparison, the well-known sigma-1 receptor agonist SA4503 has a reported Ki of 4.6 nM for the sigma-1 receptor and 63.1 nM for the sigma-2 receptor, demonstrating a 14-fold selectivity for the sigma-1 subtype. nih.gov The benzoxazole derivatives mentioned show a similar or even higher affinity, with varying degrees of selectivity.
The following table provides a comparative overview of the binding affinities of selected benzoxazole derivatives and a reference sigma receptor ligand.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| Compound 19 (Benzoxazole derivative) | 1.27 | 7.9 | 6.22 |
| Compound 22 (Benzoxazole derivative) | 2.30 | 3.8 | 1.65 |
| Compound 24 (Benzoxazole derivative) | 0.78 | 7.61 | 9.76 |
| SA4503 | 4.6 | 63.1 | 13.72 |
Comparison of Pharmacokinetic Profiles with Closely Related Compounds
The pharmacokinetic properties of a drug candidate are critical for its clinical success. While comprehensive pharmacokinetic data for this compound is not available, a study on a structurally related 2-aminobenzoxazole derivative, compound 33p, provides valuable insights.
In a pharmacokinetic study in rats, compound 33p, when administered at a dose of 10 mg/kg, reached a maximum plasma concentration (Cmax) of 4 µM at 2 hours (Tmax) post-dose. The plasma levels remained at or above 1 µM for 24 hours, and the compound exhibited a half-life (t1/2) of 8 ± 0.2 hours. nih.gov
General studies on benzimidazole derivatives, which share some structural similarities with benzoxazoles, indicate that they often undergo first-pass metabolism in the liver and can have low absolute bioavailability when administered orally. ibmc.msk.ru However, the pharmacokinetic profile is highly dependent on the specific chemical structure.
The table below summarizes the available pharmacokinetic parameters for a 2-aminobenzoxazole derivative. A direct comparison with other closely related compounds is limited by the scarcity of published data.
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (hours) | Half-life (t1/2) (hours) |
| Compound 33p (2-aminobenzoxazole derivative) | 10 | 4 | 2 | 8 ± 0.2 |
Note: This data is from a single study on a specific derivative and may not be representative of all compounds in this class. Further research is needed to establish a comprehensive pharmacokinetic profile for this compound and its analogs.
Future Research and Therapeutic Potential of this compound: A Forward-Looking Analysis
The chemical scaffold this compound represents a promising starting point for the development of novel therapeutics. As a member of the benzoxazole class of heterocyclic compounds, it possesses a privileged structure known for a wide range of biological activities. While research on this specific molecule is still in its nascent stages, the extensive studies on its derivatives provide a clear roadmap for future investigations and highlight its therapeutic prospects. This article explores the key future research directions for this compound, from optimizing its biological activity to its potential translation into clinical applications.
Q & A
Q. What synthetic routes are optimal for preparing 1-(Benzo[d]oxazol-2-yl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzo[d]oxazole-2-carbaldehyde with ethylenediamine under reflux in ethanol/methanol yields the target amine after purification (recrystallization or chromatography) . Key variables include solvent polarity (ethanol improves solubility of intermediates), temperature (60–80°C minimizes side reactions), and stoichiometric ratios (excess ethylenediamine drives completion). Yields range from 70–85% in lab-scale protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm the benzoxazole ring (aromatic protons at δ 7.2–8.1 ppm; C2 carbonyl at ~160 ppm) and the ethanamine sidechain (CH₂NH₂ at δ 2.8–3.5 ppm) .
- Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks at m/z 175.2, with fragmentation patterns distinguishing the benzoxazole core from analogs .
- IR: Stretching frequencies for C=N (1620–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate structural integrity .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer:
- Antimicrobial Assays: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Anticancer Screening: MTT assays on cell lines (e.g., MCF-7 breast cancer), using 0–100 µM concentrations over 48–72 hours. IC₅₀ values <50 µM indicate potential therapeutic relevance .
Advanced Research Questions
Q. How do substitution patterns on the benzoxazole ring modulate biological activity?
- Methodological Answer:
- Case Study: Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances antimicrobial potency by increasing electrophilicity and membrane penetration . Conversely, methyl groups at positions 5/6 (as in 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine) reduce solubility but improve kinase inhibition .
- Design Strategy: Synthesize derivatives via Suzuki coupling or halogenation, then correlate logP values (HPLC-derived) with bioactivity trends .
Q. What computational approaches predict binding interactions of this compound with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with S. aureus DNA gyrase (PDB: 2XCT). The benzoxazole ring occupies the hydrophobic pocket, while the NH₂ group forms hydrogen bonds with Asp81 .
- MD Simulations: AMBER-based simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding, validated by experimental IC₅₀ data .
Q. How can conflicting cytotoxicity data across studies be resolved?
- Methodological Answer:
- Variables to Control:
- Cell Line Variability: MDA-MB-468 (triple-negative breast cancer) shows higher sensitivity than MCF-7 (hormone-responsive) due to differential expression of apoptosis regulators .
- Exposure Time: IC₅₀ decreases from 72 to 48 hours in fast-dividing cells (e.g., HeLa), highlighting time-dependent effects .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare studies, ensuring p <0.05 for significance .
Q. What strategies optimize regioselectivity in benzoxazole functionalization?
- Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 5 selectively, followed by quenching with electrophiles (e.g., Br₂) .
- Cross-Coupling: Pd-catalyzed Buchwald-Hartwig amination at position 2 achieves >90% regioselectivity with XPhos ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
